molecular formula C15H17BrN2O B6717241 N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide

N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide

Cat. No.: B6717241
M. Wt: 321.21 g/mol
InChI Key: DCTHJLDPIZFBRC-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide is a complex organic compound characterized by its bromophenyl and cyclopropyl groups attached to an amide functional group

Properties

IUPAC Name

N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-13-3-1-2-12(8-13)10-14(9-11-4-5-11)18-15(19)6-7-17/h1-3,8,11,14H,4-6,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTHJLDPIZFBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CC2=CC(=CC=C2)Br)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide typically involves multiple steps, starting with the bromination of phenylpropanolamine to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions may be employed to modify the compound's structure, typically reducing cyano groups to amines.

  • Substitution: Substitution reactions are common, where halogen atoms or other substituents are replaced by different groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions often involve hydrogen gas and a catalyst such as palladium on carbon.

  • Substitution reactions may use nucleophiles like sodium cyanide or organometallic reagents.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction typically results in amines.

  • Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The precise pathways and interactions depend on the biological context and the specific application.

Comparison with Similar Compounds

  • N-[1-(3-chlorophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide

  • N-[1-(3-fluorophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide

  • N-[1-(3-iodophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide

Uniqueness: N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide stands out due to its bromophenyl group, which imparts unique chemical and biological properties compared to its chloro-, fluoro-, and iodo- analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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